molecular formula C4H5ClN2O B072658 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole CAS No. 1192-81-0

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B072658
CAS RN: 1192-81-0
M. Wt: 132.55 g/mol
InChI Key: FYDQQEVRVKAASZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including derivatives like 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, can be achieved through various methods. An alternative synthesis method involves ultrasound-promoted synthesis from trichloroacetoamidoxime and acyl chlorides, offering better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011). Moreover, a convenient method for the preparation of 2-aryl(heteryl)-5-chloromethyl-1,3,4-oxadiazoles has been developed, starting from aromatic and heterocyclic carboxylic acids, which simplifies the synthesis process and allows for further chemical modifications (Simurova et al., 2020).

Molecular Structure Analysis

The molecular structure of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole derivatives has been elucidated using various spectroscopic techniques. X-ray diffraction studies have confirmed the structures of related 1,3,4-oxadiazoles, providing insights into their molecular configuration and the influence on their chemical reactivity and properties (Paepke et al., 2009).

Chemical Reactions and Properties

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, leveraging the chloromethyl group for further functionalization. For instance, reactions with KCN can lead to trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and their parent alkanes via a decyanation pathway, showcasing its versatility in synthetic chemistry (Sağırlı & Dürüst, 2018).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting points, and crystalline structure, are critical for their application in various domains. These properties can be tailored by modifying the molecular structure, as demonstrated in the synthesis and characterization efforts of related compounds (Zhu et al., 2021).

Chemical Properties Analysis

The chemical properties of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, such as reactivity towards nucleophilic and electrophilic agents, stability under different conditions, and its ability to undergo various chemical transformations, underline its significance in organic synthesis and potential industrial applications. Its reactivity profile allows for the synthesis of a wide array of derivatives with diverse biological and pharmacological activities (Stepanov, Dashko, & Stepanova, 2019).

Scientific Research Applications

  • Synthesis of Heterocyclic Derivatives : It's used in the synthesis of various heterocyclic compounds like chromones and oxadiazoles, which have potential pharmacological activities (Rao, Reddy, Jyotsna, & Sait, 2014).

  • Fungicidal Activity : 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole derivatives have been evaluated for their fungicidal properties, showing effectiveness against certain fungi (Mishra, Singh, Dubey, & Mishra, 1993).

  • Chlorination Studies : The chlorination behavior of related oxadiazoles has been studied to understand their reactivity and potential applications in organic synthesis (Burden & Heywood, 1972).

  • Ring-Fission Reactions : It's used in complex organic reactions involving ring-fission and bond cleavage, indicating its utility in advanced organic synthesis (Jäger, Laggner, Mereiter, & Holzer, 2002).

  • Antibacterial Applications : Some derivatives exhibit significant antibacterial activity, highlighting its potential in developing new antibiotics (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).

  • Insecticidal Applications : It serves as a precursor in the synthesis of insecticidal compounds, particularly those involving phosphorus esters (Rufenacht, 1972).

  • Synthesis of Oxadiazoles : The compound is integral in synthesizing various oxadiazoles, which find use in pharmaceuticals and agrochemicals (Bretanha et al., 2009).

  • Chemical Property Analysis : Its chemical properties are analyzed for potential applications in synthesizing oxadiazole derivatives (Stepanov, Dashko, & Stepanova, 2019).

properties

IUPAC Name

5-(chloromethyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)8-7-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDQQEVRVKAASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509548
Record name 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

CAS RN

1192-81-0
Record name 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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